molecular formula C18H9F17O B14300727 Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- CAS No. 112340-38-2

Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-

Cat. No.: B14300727
CAS No.: 112340-38-2
M. Wt: 564.2 g/mol
InChI Key: ULBFCLBOOZCEJA-UHFFFAOYSA-N
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Description

Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- is a complex organic compound that features a benzene ring substituted with a heptadecafluorononenyl group and a methylethenyl group This compound is notable for its unique structure, which includes a significant number of fluorine atoms, making it highly fluorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- typically involves multiple steps. One common method includes the initial preparation of the heptadecafluorononenyl group, which can be synthesized through a series of fluorination reactions. This group is then attached to the benzene ring via an ether linkage. The methylethenyl group is introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure the correct positioning on the benzene ring.

Industrial Production Methods

Industrial production of such highly fluorinated compounds often involves specialized equipment and stringent safety protocols due to the reactivity of fluorine. The process generally includes large-scale fluorination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of these processes.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the positions on the benzene ring that are less sterically hindered.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on aromatic systems.

    Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and delivery.

    Medicine: Explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialized materials, such as high-performance polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- exerts its effects is largely dependent on its interactions with other molecules. The presence of the highly electronegative fluorine atoms can significantly influence the compound’s reactivity and interactions. These fluorine atoms can create strong dipole moments, affecting the compound’s binding affinity to various molecular targets. The pathways involved often include interactions with enzymes or receptors, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-(1-methylethenyl)-: This compound is similar in structure but lacks the heptadecafluorononenyl group, making it less fluorinated and thus less chemically unique.

    Benzene, 1-[(trifluoromethyl)oxy]-4-(1-methylethenyl)-: Another similar compound with fewer fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

The uniqueness of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in research and industrial applications where such characteristics are desired.

Properties

CAS No.

112340-38-2

Molecular Formula

C18H9F17O

Molecular Weight

564.2 g/mol

IUPAC Name

1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C18H9F17O/c1-7(2)8-3-5-9(6-4-8)36-11(20)10(19)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-6H,1H2,2H3

InChI Key

ULBFCLBOOZCEJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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